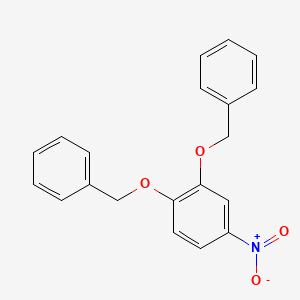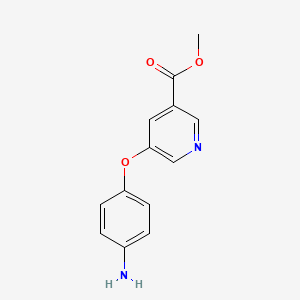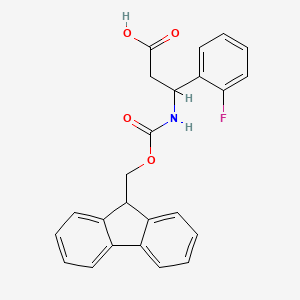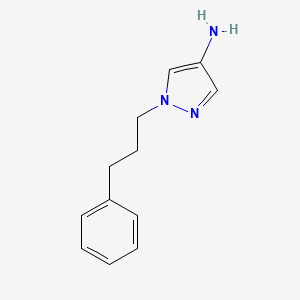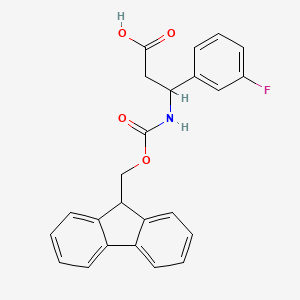
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid
Descripción general
Descripción
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid, also known as FMCPA, is a compound that is used in a variety of scientific research applications. FMCPA is an analog of the compound fluoren-9-ylmethoxycarbonylamino acid (FMCA), which is a carboxylic acid derivative that has been used for many years in various scientific applications. FMCPA has a high degree of solubility in a variety of solvents, and it has been used in the synthesis of various compounds. The compound has been used in a variety of research applications, including the study of biochemical and physiological effects, as well as for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Fluorene Derivatives : Research includes the synthesis of fluorene derivatives, which are crucial for various scientific applications. For instance, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid demonstrates the potential of fluorene-based compounds in chemical synthesis (Le & Goodnow, 2004).
Protection of Hydroxy-Groups
- Use in Protecting Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the fluorene family, is used to protect hydroxy-groups in various chemical syntheses. This allows for the safe manipulation of sensitive functional groups in complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Photophysical Properties and Bioimaging
- Fluorescence and Imaging Applications : Fluorene derivatives show significant potential in bioimaging. For example, certain water-soluble fluorene derivatives demonstrate linear photophysical properties and two-photon absorption, making them suitable for bioimaging applications (Morales et al., 2010).
Polymers and Functional Materials
- Application in Polymers and Functional Materials : Fluorene structures are extensively used in creating various polymers and functional materials. Their unique properties, like thermal stability and UV-Vis spectrum characteristics, make them suitable for a wide range of applications, including in photosensitive materials and OLEDs (Wang Ji-ping, 2011).
Fluorescent Amino Acids
- Genetic Encoding in Proteins : The ability to genetically encode fluorophores into proteins, using fluorescent amino acids related to the fluorene family, provides a significant tool for studying protein structure and interactions both in vitro and in vivo (Summerer et al., 2006).
Synthesis of Peptide Amides
- Solid Phase Synthesis of Peptides : Fluorene derivatives are used in the synthesis of peptide amides, highlighting their role in facilitating the production of complex biological molecules (Funakoshi et al., 1988).
Chemical Sensors and Organic Electronics
- Development of Chemical Sensors and Organic Electronics : Fluorene-based compounds have been explored for their application in creating sensitive chemical sensors and high-performance materials for organic electronics, such as OLEDs (Bojarska et al., 2020).
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZERQNLGPZUNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



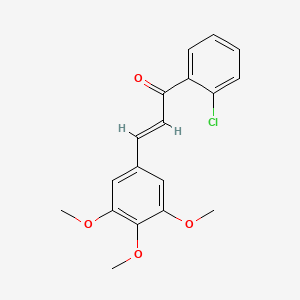
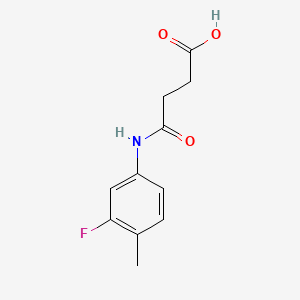

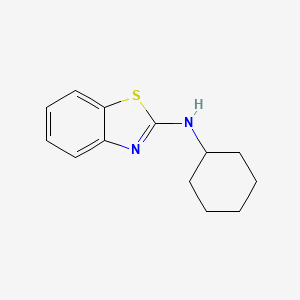

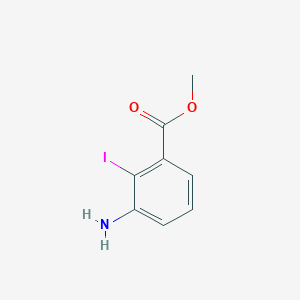
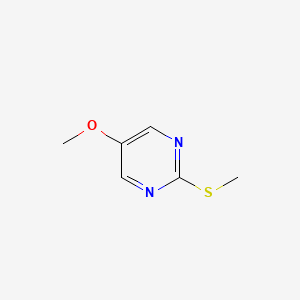
![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3121349.png)
